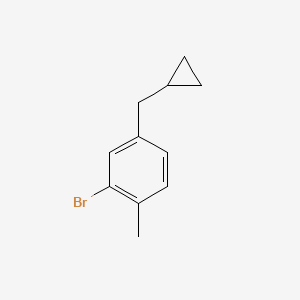

1-Bromo-2-(cyclopropylmethyl)benzene, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

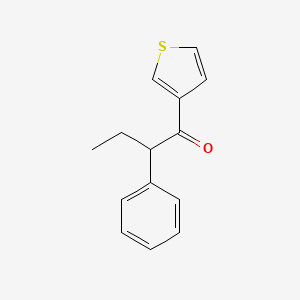

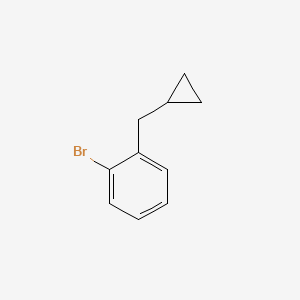

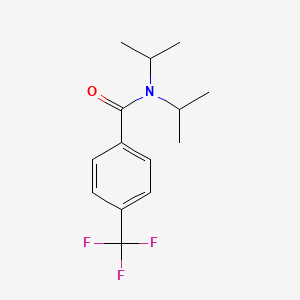

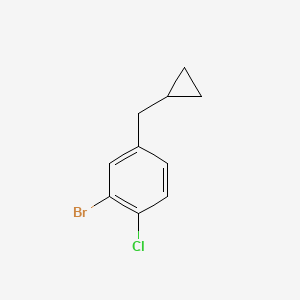

1-Bromo-2-(cyclopropylmethyl)benzene is an organic compound with the CAS Number: 1889435-75-9 . It has a molecular weight of 211.1 . It is stored in a dry environment at temperatures between 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to 1-Bromo-2-(cyclopropylmethyl)benzene, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-(cyclopropylmethyl)benzene is 1S/C10H11Br/c11-10-4-2-1-3-9 (10)7-8-5-6-8/h1-4,8H,5-7H2 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

1-Bromo-2-(cyclopropylmethyl)benzene has a density of 1.5±0.1 g/cm³ . Its boiling point is 217.3±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.5±3.0 kJ/mol . The flash point is 87.5±15.9 °C .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis

1-Bromo-2-(cyclopropylmethyl)benzene is utilized in palladium-catalyzed reactions to synthesize indeno[1,2-c]chromenes, demonstrating its role in creating molecular complexity and diversity from readily available materials (Pan et al., 2014).

Synthesis of Functionalized Benzene Derivatives

This compound serves as a precursor in the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes, crucial for the development of benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).

Fluorescence Properties Exploration

Research into the fluorescence properties of derivatives of 1-Bromo-2-(cyclopropylmethyl)benzene highlights its application in developing materials with unique photoluminescence characteristics, beneficial for the development of advanced optical materials (Zuo-qi, 2015).

Diels–Alder Reactions

The compound's derivatives are used in Diels–Alder reactions for the synthesis of biaryls with specific substitutions, illustrating its utility in creating structurally complex and functionalized aromatic compounds (Muzalevskiy et al., 2009).

Green Chemistry Applications

KHSO4-catalyzed reactions involving 1-Bromo-2-(cyclopropylmethyl)benzene derivatives under solvent-free conditions showcase the compound's role in sustainable chemistry practices, emphasizing environmentally friendly synthetic routes (Joshi et al., 2013).

Wirkmechanismus

Target of Action

It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions .

Mode of Action

1-Bromo-2-(cyclopropylmethyl)benzene is likely to interact with its targets through a mechanism similar to other brominated aromatic compounds. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, reacting with nucleophilic aromatic systems .

Biochemical Pathways

The compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s molecular weight (2111 g/mol ) and physical form (liquid ) may influence its bioavailability.

Result of Action

Its use in sm coupling reactions contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Bromo-2-(cyclopropylmethyl)benzene. The compound is stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Safety and Hazards

The compound has been classified as having acute toxicity (oral, category 4), skin irritation (category 2), and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling .

Eigenschaften

IUPAC Name |

1-bromo-2-(cyclopropylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESWGFCKIKLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)